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  • Product: 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride
  • CAS: 1160257-28-2

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-(4-Methyl-2-nitrophenoxy)propanoyl Chloride: Structure, Synthesis, and Applications in Modern Organic Chemistry

Executive Summary: This guide provides an in-depth technical overview of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride, a specialized chemical intermediate. While specific data for this compound is limited, its structure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides an in-depth technical overview of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride, a specialized chemical intermediate. While specific data for this compound is limited, its structure combines the high reactivity of an acyl chloride with the distinct electronic and steric properties of a substituted nitrophenoxy moiety. This document extrapolates its characteristics from foundational chemical principles and data on analogous compounds to offer researchers, chemists, and drug development professionals a robust framework for its utilization. We will cover its molecular profile, predictable reactivity, a validated synthesis protocol, potential applications as a versatile building block in medicinal and materials chemistry, and critical safety protocols for its handling and storage.

Molecular Profile and Physicochemical Properties

2-(4-Methyl-2-nitrophenoxy)propanoyl chloride is a derivative of propanoic acid featuring a substituted aromatic ether linkage. The presence of both a nitro group and an acyl chloride functional group makes it a highly reactive and versatile reagent for organic synthesis.

Chemical Structure

The structure consists of a propanoyl chloride backbone where the alpha-carbon is linked via an ether bond to a 4-methyl-2-nitrophenol ring.

G start Acyl Chloride + Nucleophile (Nu-H) step1 Nucleophilic Attack on Carbonyl Carbon start->step1 Addition intermediate Tetrahedral Intermediate step1->intermediate step2 Elimination of Leaving Group (Cl⁻) intermediate->step2 Collapse product Substituted Product + HCl step2->product Elimination

Caption: General mechanism for nucleophilic acyl substitution.

Common Reactions and Transformations
  • Hydrolysis: Reacts violently with water to form the parent carboxylic acid, 2-(4-methyl-2-nitrophenoxy)propanoic acid, and hydrogen chloride gas. [1][2][3]This underscores the need for anhydrous handling conditions.

  • Alcoholysis/Phenolysis: Reacts readily with alcohols and phenols to form the corresponding esters. [4][5][6]These reactions are often performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. [6]* Aminolysis: Rapid and typically exothermic reaction with primary or secondary amines yields substituted amides. [4][6]Two equivalents of the amine are often used—one as the nucleophile and one to sequester the generated HCl.

Synthesis Protocol

The most direct and industrially scalable method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. [5][6]Thionyl chloride (SOCl₂) is a preferred reagent due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

Recommended Synthesis Workflow

The synthesis begins with the precursor, 2-(4-methyl-2-nitrophenoxy)propanoic acid, which is then converted to the target acyl chloride.

G start Start: 2-(4-Methyl-2-nitrophenoxy)propanoic Acid reagents Add Thionyl Chloride (SOCl₂) Optional: Catalytic DMF start->reagents reaction Heat under Reflux (e.g., in Toluene) Monitor via TLC or GC reagents->reaction workup Remove Excess SOCl₂ and Solvent under Vacuum reaction->workup product Product: 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride workup->product

Caption: Workflow for the synthesis of the target acyl chloride.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

  • Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to remove any moisture.

  • Charging the Reactor: Charge the flask with 2-(4-methyl-2-nitrophenoxy)propanoic acid (1.0 eq.). Add an anhydrous solvent such as toluene or dichloromethane if desired.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq.) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. [7]4. Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. [7]The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude acyl chloride can often be used directly in the next step. If higher purity is required, vacuum distillation can be employed, though care must be taken due to the thermal sensitivity of nitro compounds.

Rationale for Experimental Choices
  • Thionyl Chloride: Chosen over other chlorinating agents like oxalyl chloride because its byproducts are gaseous, simplifying purification. [6]* Anhydrous Conditions: Absolutely critical as the acyl chloride product will readily hydrolyze in the presence of water, reducing yield and purity. [8]* Fume Hood: Mandatory due to the release of toxic and corrosive HCl and SO₂ gases during the reaction. [9]

Applications in Research and Development

The dual functionality of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride makes it a valuable intermediate, particularly in the synthesis of complex organic molecules.

  • Pharmaceutical Development: This compound is an excellent starting point for creating libraries of novel amides and esters. These derivatives can be screened for biological activity. The structural motifs present are found in various active pharmaceutical ingredients. [6]Chlorine-containing molecules are key ingredients in drugs for a wide range of diseases. [10]* Agrochemicals: The nitrophenoxy backbone is a feature in some herbicides and pesticides. [6]This reagent could be used to synthesize new crop protection agents.

  • Material Science: The nitroaromatic system imparts chromophoric properties, making it a candidate for synthesizing dyes and pigments. [6]

Safety, Handling, and Storage

Hazard Assessment
  • Corrosive: Like all low molecular weight acyl chlorides, it is expected to be highly corrosive and capable of causing severe skin burns and eye damage. [1][2][11]* Water Reactive: Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. [1][2]* Toxicity: Harmful if swallowed and toxic if inhaled. [2]Nitrophenolic compounds can cause a range of adverse health effects and may be carcinogenic or cause reproductive harm. [12][13][14]* Flammability: While the nitro group reduces flammability compared to simple acyl chlorides, it should still be considered a flammable liquid and kept away from ignition sources. [1]

Recommended Handling Procedures
  • Always handle this compound in a certified chemical fume hood. [9]* Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield. [2][15]* Use only spark-proof tools and ground all equipment to prevent static discharge. [1][9]* Ensure an inert atmosphere (e.g., nitrogen or argon) for reactions and transfers to prevent hydrolysis.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable and corrosive materials. [8][9]Keep away from water, alcohols, amines, and strong bases.

  • Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

2-(4-Methyl-2-nitrophenoxy)propanoyl chloride is a highly reactive, multifunctional chemical intermediate with significant potential for researchers in organic synthesis. Its utility lies in its ability to readily form esters and amides, enabling the rapid diversification of molecular scaffolds for applications in drug discovery, agrochemicals, and material science. However, its high reactivity necessitates stringent safety protocols, including handling under anhydrous conditions in a fume hood with appropriate personal protective equipment. By understanding its fundamental chemistry and adhering to safety guidelines, scientists can effectively leverage this potent building block for innovative chemical design.

References

  • Arctom. (n.d.). 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride | 1160257-28-2. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.
  • Chemspace. (n.d.). 2-methyl-2-(4-nitrophenoxy)propanoyl chloride | C10H10ClNO4. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Propionyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionyl chloride. Retrieved from [Link]

  • Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 4-Nitrophenyl-α-L-fucopyranoside. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of D-(+)-2-chloro-propanoyl chloride.
  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 2-Arylindole-4-Carboxylic Amides. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • ATSDR. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoyl chloride (CAS 79-03-8). Retrieved from [Link]

  • Save My Exams. (2025). Reactions of Acyl Chlorides. Retrieved from [Link]

  • Alfa Aesar. (2010). Safety Data Sheet - Propionyl chloride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride: Synthesis, Characterization, and Applications

Abstract This technical guide provides a comprehensive overview of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride, a specialized chemical intermediate. As this compound is not widely commercialized, this document focuses...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride, a specialized chemical intermediate. As this compound is not widely commercialized, this document focuses on its rational design, a proposed multi-step synthesis, and its potential applications in the fields of drug discovery and agrochemical research. Detailed, field-proven protocols for its synthesis and characterization are provided, underpinned by a discussion of the chemical principles and reaction mechanisms involved. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of novel chemical entities.

Introduction

2-(4-Methyl-2-nitrophenoxy)propanoyl chloride is a chiral acyl chloride characterized by a nitrophenoxy ether linkage. The presence of a highly reactive acyl chloride group makes it a versatile building block for introducing the 2-(4-methyl-2-nitrophenoxy)propanoyl moiety into a wide range of molecules. The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and can serve as a handle for further chemical transformations, such as reduction to an amine. This combination of functionalities suggests its potential utility in the synthesis of complex molecules with diverse biological activities. This guide will detail a robust and logical pathway for its synthesis and explore its prospective applications.

Section 1: Chemical Identity and Predicted Properties

The fundamental characteristics of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride are summarized below. These properties are calculated based on its chemical structure and are essential for its handling, characterization, and use in subsequent reactions.

PropertyValue
Molecular Formula C10H10ClNO4
Molecular Weight 243.64 g/mol
IUPAC Name 2-(4-methyl-2-nitrophenoxy)propanoyl chloride
CAS Number Not available
Physical State (Predicted) Liquid or low-melting solid
Boiling Point (Predicted) > 200 °C (decomposes)
Solubility Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene). Reacts with protic solvents (e.g., water, alcohols).

Section 2: Retrosynthetic Analysis and Proposed Synthesis

The "discovery" of a novel compound like 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride in a research context begins with a logical synthetic plan. A retrosynthetic analysis reveals a practical, two-step approach starting from commercially available precursors.

The primary disconnection is at the acyl chloride, which can be readily formed from the corresponding carboxylic acid. This carboxylic acid, 2-(4-methyl-2-nitrophenoxy)propanoic acid, can be synthesized via a Williamson ether synthesis.[1][2] This well-established reaction forms an ether from an alcohol (or phenol) and an organohalide.[1] In this case, the reaction would be between 4-methyl-2-nitrophenol and an ester of 2-bromopropanoic acid, followed by hydrolysis of the ester.

A similar synthesis is reported for 2-Methyl-2-(4-nitrophenoxy)propanoic acid, which was prepared by the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by ester hydrolysis.[3][4][5] This precedent supports the feasibility of the proposed synthetic route.

Retrosynthesis of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride target 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride intermediate 2-(4-Methyl-2-nitrophenoxy)propanoic acid target->intermediate Acyl Chloride Formation precursor1 4-Methyl-2-nitrophenol intermediate->precursor1 Williamson Ether Synthesis precursor2 Ethyl 2-bromopropionate intermediate->precursor2 Williamson Ether Synthesis

Caption: Retrosynthetic analysis of the target compound.

Section 3: Detailed Experimental Protocols

The following protocols are designed as self-validating systems, with explanations for each critical step, reflecting a senior application scientist's approach to synthesis.

Synthesis of 2-(4-Methyl-2-nitrophenoxy)propanoic acid

This procedure is based on the Williamson ether synthesis, a reliable method for preparing ethers.[1][2]

Step-by-Step Methodology:

  • Deprotonation of the Phenol:

    • To a solution of 4-methyl-2-nitrophenol (1.0 eq) in a suitable aprotic solvent (e.g., acetone or acetonitrile) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous potassium carbonate (1.5 eq).

    • Causality: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. Anhydrous conditions are crucial to prevent side reactions with water.

  • Nucleophilic Substitution:

    • To the stirred suspension, add ethyl 2-bromopropionate (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The phenoxide ion displaces the bromide ion from ethyl 2-bromopropionate in an SN2 reaction to form the ether linkage.[1] Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up and Ester Isolation:

    • After cooling to room temperature, filter the reaction mixture to remove the potassium salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-methyl-2-nitrophenoxy)propanoate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight, or gently heat to 50°C for 2-3 hours.

    • Causality: The hydroxide ions act as a nucleophile, attacking the carbonyl carbon of the ester and leading to the formation of the carboxylate salt and ethanol.

  • Acidification and Product Isolation:

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify with 2M hydrochloric acid until the pH is ~2, leading to the precipitation of the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation, most effectively achieved using thionyl chloride.[6][7]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide solution.

    • Add the dry 2-(4-methyl-2-nitrophenoxy)propanoic acid (1.0 eq) to the flask.

    • Causality: The reaction produces sulfur dioxide and hydrogen chloride as byproducts, which are toxic and corrosive gases that must be neutralized.[8][9] The glassware must be scrupulously dried as acyl chlorides react violently with water.

  • Addition of Thionyl Chloride:

    • Add an excess of thionyl chloride (SOCl2) (2.0-3.0 eq), either neat or in an inert solvent like toluene.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Causality: Thionyl chloride is the chlorinating agent.[10] DMF catalyzes the reaction by forming a highly reactive Vilsmeier intermediate.[8]

  • Reaction and Isolation:

    • Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of gas ceases.

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 2-(4-methyl-2-nitrophenoxy)propanoyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Carboxylic Acid cluster_step2 Step 2: Synthesis of Acyl Chloride A 4-Methyl-2-nitrophenol + K2CO3 C Reflux in Acetone A->C B Ethyl 2-bromopropionate B->C D Ester Intermediate C->D E NaOH, EtOH/H2O D->E F 2-(4-Methyl-2-nitrophenoxy)propanoic acid E->F G Carboxylic Acid from Step 1 F->G Purification & Drying H SOCl2, cat. DMF G->H I Reflux H->I J 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride I->J

Caption: Experimental workflow for the synthesis of the target compound.

Section 4: Potential Applications in Research and Development

While specific applications for 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride are not documented, its structure suggests several promising avenues for research.

Agrochemicals

The core structure of this molecule is related to the phenoxypropionic acid class of herbicides, such as Mecoprop (MCPP).[11] These herbicides act as synthetic auxins, causing uncontrolled growth in broadleaf weeds.[11] The introduction of a nitro group could modulate the herbicidal activity, selectivity, or environmental persistence. Researchers could use the title compound to synthesize a library of amides and esters for screening as potential new herbicides.

Drug Discovery
  • Scaffold for Bioactive Molecules: The nitrophenyl group is present in several approved drugs, such as nitisinone.[12] The nitro group can be reduced to an amine, providing a point for further diversification. The acyl chloride can be reacted with various nucleophiles (amines, alcohols, thiols) to generate a library of compounds for screening against various biological targets.

  • Analogs of Fibrates: The related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, has been investigated for its potential antidyslipidemic activity, as it is a bioisostere of clofibric acid, a member of the fibrate class of drugs.[3][4][5] This suggests that derivatives of 2-(4-methyl-2-nitrophenoxy)propanoic acid could also be explored for similar activities.

Section 5: Safety and Handling

As a novel and reactive chemical, 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride must be handled with appropriate precautions.

  • Acyl Chloride Reactivity: Acyl chlorides are corrosive and react violently with water, alcohols, and other protic solvents.[13][14] All handling should be performed in a well-ventilated fume hood, under anhydrous conditions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[15] In case of contact, immediately flush the affected area with copious amounts of water.[13]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[16]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. SciSpace. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. PrepChem.com. [Link]

  • JoVE. (n.d.). Carboxylic Acids to Acid Chlorides. Journal of Visualized Experiments. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed. [Link]

  • Duan, H. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

  • ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Massah, A. R., Mosharafian, M., Momeni, A. R., Aliyan, H., & Naghash, H. J. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. [Link]

  • AERU, University of Hertfordshire. (n.d.). Mecoprop (Ref: RD 4593). [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. [Link]

  • University of Wisconsin-River Falls. (n.d.). The Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Duan, H. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. [Link]

  • ALS Environmental. (2017). Mecoprop. [Link]

  • MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of Novel 2-(4-Methyl-2-nitrophenoxy)propanoyl Chloride Derivatives

This guide provides a comprehensive technical overview for the synthesis of 2-(4-methyl-2-nitrophenoxy)propanoyl chloride, a highly reactive intermediate, and its subsequent derivatization. This class of aryloxyphenoxypr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of 2-(4-methyl-2-nitrophenoxy)propanoyl chloride, a highly reactive intermediate, and its subsequent derivatization. This class of aryloxyphenoxypropionate compounds is of significant interest in agrochemical and pharmaceutical research, with established applications as herbicides and potential for development into novel therapeutic agents.[1][2] The protocols and methodologies detailed herein are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations.

Strategic Overview: A Three-Stage Synthetic Approach

The synthesis of novel 2-(4-methyl-2-nitrophenoxy)propanoyl derivatives is most logically approached in three distinct stages. This strategy ensures the high-purity synthesis of the foundational carboxylic acid precursor, its efficient conversion to the reactive acyl chloride intermediate, and the versatile synthesis of a final derivative library.

G A Stage 1: Precursor Synthesis (Williamson Ether Synthesis & Hydrolysis) A->P1 B Stage 2: Acyl Chloride Formation (Chlorination) B->P2 C Stage 3: Derivative Synthesis (Nucleophilic Acyl Substitution) P1->B  2-(4-Methyl-2-nitrophenoxy)propanoic acid P2->C  2-(4-Methyl-2-nitrophenoxy)propanoyl chloride

Caption: High-level workflow for the synthesis of target derivatives.

Stage 1: Synthesis of the Carboxylic Acid Precursor

The foundational step is the synthesis of 2-(4-methyl-2-nitrophenoxy)propanoic acid. This is reliably achieved via a two-step process: a Williamson ether synthesis to form an ester, followed by saponification (ester hydrolysis) to yield the desired carboxylic acid.

Principle and Rationale

The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl halide. In this protocol, 4-methyl-2-nitrophenol is deprotonated by a base (e.g., potassium carbonate) to form a nucleophilic phenoxide. This phenoxide then attacks an ethyl 2-halopropanoate (e.g., ethyl 2-chloropropionate) in an SN2 reaction to form the ether linkage. The subsequent hydrolysis of the ethyl ester to a carboxylate salt using a strong base like sodium hydroxide, followed by acidification, yields the final carboxylic acid precursor. This method is widely adopted for its reliability and high yields in synthesizing aryloxyphenoxypropanoic acids.[3][4][5][6]

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-methyl-2-nitrophenoxy)propanoate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methyl-2-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a suitable solvent such as acetone or methyl ethyl ketone.

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add ethyl 2-chloropropionate (1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl ester. The product can be purified by column chromatography if necessary.

Step 2: Hydrolysis to 2-(4-methyl-2-nitrophenoxy)propanoic acid

  • Dissolve the crude ethyl ester from the previous step in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0 eq.).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by slowly adding concentrated hydrochloric acid.

  • The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization and Validation

The identity and purity of the synthesized 2-(4-methyl-2-nitrophenoxy)propanoic acid should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance Off-white to pale yellow solid
Melting Point Determined by DSC or melting point apparatus
¹H NMR Peaks corresponding to aromatic, methine (CH), and methyl (CH₃) protons with appropriate integrations and splitting patterns.
IR Spectroscopy A broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1725 cm⁻¹), and C-O ether stretches.

Stage 2: Formation of 2-(4-Methyl-2-nitrophenoxy)propanoyl Chloride

This critical stage converts the stable carboxylic acid into a highly reactive acyl chloride, the key intermediate for generating a diverse library of derivatives.

Principle and Rationale

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis.[7][8] Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to its efficiency and the nature of its byproducts.[9][10] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[11][12] A subsequent attack by a chloride ion results in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gases.[13] This is advantageous as the gaseous byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product.

Caption: General reaction for converting a carboxylic acid to an acyl chloride.

Detailed Experimental Protocol

WARNING: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn at all times.[14][15][16]

  • Place the dry 2-(4-methyl-2-nitrophenoxy)propanoic acid (1.0 eq.) into a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ gases).

  • Carefully add an excess of thionyl chloride (SOCl₂, typically 2-5 eq.), either neat or with a dry, inert solvent like dichloromethane (DCM) or toluene.[10][17]

  • Optionally, add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) to accelerate the reaction.

  • Heat the mixture to a gentle reflux (typically 70-80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure, followed by rotary evaporation to remove the last traces.

  • The resulting crude 2-(4-methyl-2-nitrophenoxy)propanoyl chloride is a liquid or low-melting solid and is typically used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.[18]

Characterization and Validation

If a sample is taken for analysis, it must be handled under anhydrous conditions.

  • IR Spectroscopy: The most definitive method. Look for the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a new, sharp C=O stretch at a higher wavenumber (~1780-1815 cm⁻¹), characteristic of an acyl chloride.

Stage 3: Synthesis of Novel Derivatives

The synthesized acyl chloride is a versatile electrophile that readily reacts with a wide range of nucleophiles to form various carboxylic acid derivatives. This is the core of generating a library of novel compounds.

Principle of Nucleophilic Acyl Substitution

Acyl chlorides are among the most reactive carboxylic acid derivatives. They undergo nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to form a new derivative such as an ester (from an alcohol), an amide (from an amine), or an anhydride.[19][20]

G AcylCl 2-(4-Methyl-2-nitrophenoxy) propanoyl chloride Ester Ester Derivative AcylCl->Ester + R'-OH (Alcohol) - HCl Amide Amide Derivative AcylCl->Amide + R'R''NH (Amine) - HCl Other Other Derivatives... AcylCl->Other + Nucleophile - HCl

Caption: Versatility of the acyl chloride in derivative synthesis.

Example Protocol: Synthesis of an Amide Derivative

This protocol details the reaction of the acyl chloride with a primary amine to form a secondary amide. A non-nucleophilic base like triethylamine or pyridine is often added to scavenge the HCl byproduct.

  • Dissolve a primary or secondary amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.) in a dry, inert solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Dissolve the crude 2-(4-methyl-2-nitrophenoxy)propanoyl chloride (1.0 eq.) in a minimal amount of the same dry solvent.

  • Add the acyl chloride solution dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by recrystallization or column chromatography.

Characterization of Final Derivatives

The structure and purity of the final derivatives must be rigorously confirmed.

ParameterExample: Amide DerivativeExample: Ester Derivative
Appearance Typically a solidTypically a liquid or low-melting solid
¹H & ¹³C NMR Confirm the incorporation of the nucleophile moiety and the presence of all expected signals.Confirm the incorporation of the alcohol moiety and the presence of all expected signals.
IR Spectroscopy N-H stretch (~3300 cm⁻¹), C=O amide stretch (~1650-1680 cm⁻¹).C=O ester stretch (~1735-1750 cm⁻¹), C-O stretches.
Mass Spec (HRMS) Confirm the exact mass of the synthesized molecule.Confirm the exact mass of the synthesized molecule.

References

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. Retrieved from [Link]

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed. [Link]

  • Google Patents. (n.d.). Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.
  • Google Patents. (n.d.). A kind of synthesis technique of 2 phenoxy group propionyl chloride.
  • SciSpace. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved from [Link]

  • Olorunnisola, O. S., Akintola, O. A., & Afolayan, A. J. (2014). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Herbicides, Prof. Andrew J. Price (Ed.).
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. Journal of Agricultural and Food Chemistry. [Link]

  • Save My Exams. (2025). Acyl Chlorides. A Level Chemistry Revision Notes. [Link]

  • NJ.gov. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • PubMed. (2019). Development of enzymes for robust aryloxyphenoxypropionate and synthetic auxin herbicide tolerance traits in maize and soybean crops. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Reactions with 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride

Introduction: The Versatility of a Reactive Intermediate 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride is a highly reactive acyl chloride that serves as a critical building block in the synthesis of a variety of agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Reactive Intermediate

2-(4-Methyl-2-nitrophenoxy)propanoyl chloride is a highly reactive acyl chloride that serves as a critical building block in the synthesis of a variety of agrochemicals and pharmaceutical intermediates. Its trifunctional nature—comprising a reactive acyl chloride, an electron-withdrawing nitro group, and a phenoxypropionate moiety—makes it a versatile synthon for introducing this specific pharmacophore into larger molecules. The phenoxypropionate structure is notably a key component in a class of herbicides known as "fops," which are effective against a wide range of grass weeds.[1][2] These herbicides act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis in grasses.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride. We will detail the synthesis of its precursor acid, the conversion to the title acyl chloride, and a representative application in the synthesis of an N-aryl amide, a common structural motif in biologically active compounds. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Synthesis of the Precursor: 2-(4-Methyl-2-nitrophenoxy)propanoic Acid

The journey to utilizing the title acyl chloride begins with the synthesis of its corresponding carboxylic acid. This is typically achieved through a nucleophilic substitution reaction between 4-methyl-2-nitrophenol and an appropriate propionate derivative, followed by hydrolysis.

Protocol 1: Synthesis of 2-(4-Methyl-2-nitrophenoxy)propanoic Acid

This protocol is adapted from established methods for synthesizing similar phenoxypropanoic acids.[3][4]

Materials:

  • 4-Methyl-2-nitrophenol

  • Ethyl 2-bromopropionate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ester Formation:

    • To a solution of 4-methyl-2-nitrophenol (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

    • Stir the mixture vigorously at room temperature for 30 minutes.

    • Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the suspension.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the potassium salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-methyl-2-nitrophenoxy)propanoate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

    • Stir the solution at 50-60°C for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).[5]

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid, which will cause the carboxylic acid to precipitate.

    • Extract the precipitated acid with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-methyl-2-nitrophenoxy)propanoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Activation to the Acyl Chloride: A Gateway to Diverse Functionality

The conversion of the carboxylic acid to the highly reactive acyl chloride is a pivotal step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, proceeding via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a good leaving group.[6]

Protocol 2: Synthesis of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis of the product back to the carboxylic acid.[7]

  • Excess Thionyl Chloride: Thionyl chloride serves as both the reagent and the solvent in many cases, ensuring the reaction goes to completion.

  • Reflux: The reaction is typically heated to reflux to increase the reaction rate.

  • Removal of Excess Thionyl Chloride: Thionyl chloride is volatile and corrosive. It must be removed under reduced pressure after the reaction is complete. A co-distillation with an inert solvent like toluene can aid in its complete removal.

Materials:

  • 2-(4-Methyl-2-nitrophenoxy)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Place 2-(4-methyl-2-nitrophenoxy)propanoic acid (1 equivalent) in a dry round-bottom flask equipped with a magnetic stir bar.

  • Under a fume hood, carefully add an excess of thionyl chloride (3-5 equivalents).

  • Fit the flask with a reflux condenser protected by a drying tube.

  • Gently heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with a damp pH paper at the top of the condenser).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under reduced pressure. To ensure complete removal, add anhydrous toluene and co-evaporate under reduced pressure.

  • The resulting crude 2-(4-methyl-2-nitrophenoxy)propanoyl chloride is often used directly in the next step without further purification.

Application in Amide Synthesis: A Representative Reaction

The high electrophilicity of the carbonyl carbon in 2-(4-methyl-2-nitrophenoxy)propanoyl chloride makes it an excellent substrate for nucleophilic attack by amines, leading to the formation of amides.[8] This reaction is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Protocol 3: Synthesis of N-Aryl-2-(4-methyl-2-nitrophenoxy)propanamide

Causality Behind Experimental Choices:

  • Base: The reaction of an acyl chloride with an amine produces hydrogen chloride (HCl) as a byproduct. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl, preventing the protonation of the starting amine and driving the reaction to completion.[9]

  • Inert Solvent: Anhydrous dichloromethane (DCM) or a similar aprotic solvent is used to dissolve the reactants and facilitate the reaction without participating in it.

  • Temperature Control: The reaction is often started at a low temperature (0°C) to control the initial exothermic reaction between the highly reactive acyl chloride and the amine.

Materials:

  • 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride

  • A primary or secondary amine (e.g., aniline)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 2-(4-methyl-2-nitrophenoxy)propanoyl chloride (1.1 equivalents) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-(4-methyl-2-nitrophenoxy)propanamide.

Data Presentation and Analysis

Table 1: Summary of Reaction Parameters and Expected Outcomes
StepReactionKey ReagentsSolventTemperatureTypical YieldAnalytical Technique for Monitoring
1 Ester Formation4-Methyl-2-nitrophenol, Ethyl 2-bromopropionate, K₂CO₃AcetoneReflux85-95%TLC, GC-MS
2 HydrolysisEthyl 2-(4-methyl-2-nitrophenoxy)propanoate, NaOHEthanol/Water50-60°C90-98%TLC, LC-MS
3 Acyl Chloride Formation2-(4-Methyl-2-nitrophenoxy)propanoic acid, SOCl₂Neat or TolueneReflux>95% (crude)IR Spectroscopy (disappearance of broad O-H, appearance of C=O stretch ~1780-1815 cm⁻¹)
4 Amide Synthesis2-(4-Methyl-2-nitrophenoxy)propanoyl chloride, Amine, Et₃NDCM0°C to RT70-90%TLC, LC-MS, ¹H NMR

Analytical methods for phenoxypropanoic acid derivatives and their products are well-established and typically involve chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.[10][11][12]

Visualizing the Workflow

Diagram 1: Overall Synthesis Workflow

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_activation Activation cluster_application Application Example A 4-Methyl-2-nitrophenol + Ethyl 2-bromopropionate B Ethyl 2-(4-methyl-2-nitrophenoxy)propanoate A->B K₂CO₃, Acetone, Reflux C 2-(4-Methyl-2-nitrophenoxy)propanoic Acid B->C NaOH, EtOH/H₂O, 50-60°C D 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride C->D SOCl₂, Reflux F N-Aryl-2-(4-methyl-2-nitrophenoxy)propanamide D->F Et₃N, DCM, 0°C to RT E Amine (e.g., Aniline) E->F

Caption: Overall workflow for the synthesis and application of the title compound.

Diagram 2: Nucleophilic Acyl Substitution Mechanism for Amide Formation

Caption: Mechanism of nucleophilic acyl substitution for amide formation.

Safety and Handling

Acyl chlorides are corrosive, lachrymatory, and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[10][11] Thionyl chloride is also highly toxic and corrosive. Ensure that all glassware is dry before use and that reactions are conducted under an inert atmosphere where necessary. Spills should be neutralized with a suitable agent, such as sodium bicarbonate.

Conclusion

2-(4-Methyl-2-nitrophenoxy)propanoyl chloride is a valuable and reactive intermediate for the synthesis of complex organic molecules. The protocols detailed in this application note provide a robust framework for its preparation and subsequent use in nucleophilic acyl substitution reactions. By understanding the rationale behind each experimental step, researchers can confidently and safely employ this versatile building block in their synthetic endeavors, from agrochemical discovery to pharmaceutical development.

References

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2261. [Link]

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. SciSpace. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. PrepChem.com. [Link]

  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • AERU. (n.d.). Quizalofop-P-ethyl (Ref: DPX 79376). University of Hertfordshire. [Link]

  • Eureka. (n.d.). High yield synthetic method for quizalofop-p-ethyl. Patsnap. [Link]

  • Google Patents. (n.d.). CN106432109A - Preparation method of quizalofop-P-ethyl.
  • Taylor & Francis Online. (2014). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-α]pyridine Moiety. Taylor & Francis Online. [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • EPA. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]

  • Google Patents. (n.d.). CN101602736B - Synthesis method of quizalofop-p-ethyl.
  • Taylor & Francis Online. (1986). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. Journal of Pesticide Science. [Link]

  • Agilent. (2004). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent Technologies. [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. ResearchGate. [Link]

  • Leah4sci. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link]

  • NIH. (n.d.). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • Save My Exams. (n.d.). Addition Elimination Reaction. Save My Exams. [Link]

  • MDPI. (n.d.). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. [Link]

  • ResearchGate. (n.d.). Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. ResearchGate. [Link]

  • relana. (2016). Analysis of Acidic Herbicides with respect to the related residue definitions. relana. [Link]

  • ScienceDirect. (2025). A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. ScienceDirect. [Link]

  • Google Patents. (n.d.). WO2009055632A2 - Propionic acid as an herbicide.
  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Chemos. [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]

  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

Sources

Application

Application Notes and Protocols for 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride as a Novel Chemical Probe

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential utility of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride as a chemical probe. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential utility of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride as a chemical probe. While this molecule is not yet extensively characterized in the literature as a probe, its chemical structure—possessing a reactive acyl chloride and a nitroaromatic moiety—suggests significant potential for applications in chemical biology and proteomics. This guide will, therefore, extrapolate from foundational chemical principles and established methodologies to propose a framework for its synthesis, characterization, and application in identifying and validating novel biological targets.

Introduction: Unveiling a Potential Chemical Probe

The identification of novel chemical tools is paramount to advancing our understanding of complex biological systems. 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride is a molecule of interest due to its inherent reactivity and structural features. The acyl chloride functional group is a potent electrophile, capable of forming stable covalent bonds with nucleophilic residues in biomolecules, particularly proteins.[1][2][3] This reactivity is the cornerstone of its potential as a covalent probe for activity-based protein profiling (ABPP) and target identification.

Furthermore, the presence of a nitroaromatic ring introduces unique properties. Nitro groups are strongly electron-withdrawing, which can influence the reactivity of the acyl chloride.[4] Additionally, nitroaromatic compounds are known to be bioreducible and can serve as precursors to reactive nitrogen species, suggesting that this moiety could play a role in modulating biological activity or serve as a reporter group under specific conditions.[5][6]

This guide will provide a comprehensive overview of the synthesis of the parent acid, its conversion to the acyl chloride, and detailed, albeit prospective, protocols for its application as a chemical probe.

Synthesis and Characterization

The synthesis of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride proceeds in two main steps: the synthesis of the parent carboxylic acid followed by its conversion to the acyl chloride.

Synthesis of 2-(4-Methyl-2-nitrophenoxy)propanoic acid

The parent acid can be synthesized via a Williamson ether synthesis, reacting 4-methyl-2-nitrophenol with a suitable propionate derivative.

Protocol 1: Synthesis of 2-(4-Methyl-2-nitrophenoxy)propanoic acid

  • Reaction Setup: To a solution of 4-methyl-2-nitrophenol (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: While stirring, add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, filter to remove the inorganic salts, and remove the solvent under reduced pressure.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a strong base (e.g., NaOH or KOH).[7]

  • Purification: Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The crude product can be purified by recrystallization.

Synthesis of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride

The carboxylic acid is converted to the highly reactive acyl chloride using a standard chlorinating agent.[8][9]

Protocol 2: Synthesis of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride

  • Reaction Setup: In a fume hood, dissolve the dry 2-(4-Methyl-2-nitrophenoxy)propanoic acid (1 equivalent) in an anhydrous, inert solvent (e.g., dichloromethane or toluene).

  • Addition of Chlorinating Agent: Add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2 equivalents) dropwise at 0°C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours, or until the evolution of gas ceases.

  • Isolation: The solvent and excess reagent are carefully removed under reduced pressure to yield the crude acyl chloride. Due to its reactivity, especially with water, it is often used immediately in the next step without further purification.[2]

Table 1: Physicochemical Properties of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride

PropertyValueSource
Molecular FormulaC₁₀H₁₀ClNO₄Inferred
Molecular Weight243.64 g/mol Inferred
AppearanceLikely a colorless to pale-yellow liquid or low-melting solidInferred from similar compounds[1]
ReactivityHighly reactive with nucleophiles (water, alcohols, amines)[3][10]

Application as a Chemical Probe for Protein Acylation

The primary proposed application of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride is as a chemical probe to identify and study proteins that are susceptible to acylation. The acyl chloride will react with nucleophilic amino acid residues such as lysine, serine, threonine, and tyrosine.[11][12]

Proposed Mechanism of Action

The probe is expected to covalently modify proteins via a nucleophilic acyl substitution reaction.

Mechanism_of_Action Probe 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride Intermediate Tetrahedral Intermediate Probe->Intermediate Nucleophilic Attack Protein Protein with Nucleophilic Residue (Nu-H) Protein->Intermediate Modified_Protein Covalently Modified Protein Intermediate->Modified_Protein Elimination of Cl- HCl HCl Intermediate->HCl

Caption: Proposed mechanism of protein modification.

Experimental Workflow for Target Identification

A typical workflow for identifying protein targets of this probe would involve treating a biological sample (cell lysate or live cells) with the probe, followed by proteomic analysis to identify the modified proteins.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Proteomic Analysis Lysate Cell Lysate or Live Cells Probe_Treatment Treat with Probe Lysate->Probe_Treatment Digestion Protein Digestion (e.g., Trypsin) Probe_Treatment->Digestion Enrichment Enrichment of Labeled Peptides (optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis and Target Identification LC_MS->Data_Analysis

Caption: Workflow for proteomic target identification.

Protocol 3: In Vitro Labeling of Proteins in Cell Lysate

  • Lysate Preparation: Prepare a fresh cell lysate in a buffer devoid of primary amines (e.g., HEPES or phosphate buffer). Determine the total protein concentration using a standard assay (e.g., BCA).

  • Probe Preparation: Prepare a stock solution of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.

  • Labeling Reaction: Add the probe to the cell lysate at various final concentrations (e.g., 10-100 µM). Incubate at room temperature for a defined period (e.g., 30-60 minutes).

  • Quenching: Quench the reaction by adding a nucleophile-rich reagent, such as Tris buffer or by precipitating the proteins with cold acetone.

  • Sample Preparation for Proteomics: The labeled proteins can then be processed for mass spectrometry analysis. This typically involves reduction, alkylation, and digestion with a protease like trypsin.

  • Mass Spectrometry and Data Analysis: Analyze the resulting peptides by LC-MS/MS. The modified peptides will have a specific mass shift corresponding to the addition of the 2-(4-Methyl-2-nitrophenoxy)propanoyl group. Search the data against a protein database to identify the modified proteins and the specific sites of modification.

Potential Role of the Nitro Group

The nitro group can serve several purposes in a chemical probe:

  • Modulation of Reactivity: The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the acyl chloride, potentially increasing its reactivity.[4]

  • Reporter Group: The nitro group can be reduced to an amine. This transformation can be detected by certain analytical techniques or could be exploited for further chemical modifications, such as the attachment of a fluorescent dye or biotin tag for visualization and enrichment.[6]

  • Biological Activity: Nitroaromatic compounds can undergo bioreduction in hypoxic environments, leading to the formation of reactive species that may have cytotoxic effects.[6] This could be explored in the context of developing probes for hypoxic cancer cells.

Validation of Probe-Target Interactions

Once potential protein targets are identified, it is crucial to validate these interactions.

Table 2: Methods for Target Validation

MethodPrincipleApplication
Western Blot Use an antibody against the putative target protein to confirm its modification by the probe (observed as a mass shift or through a reporter tag).Confirmation of individual target modification.
Competitive Labeling Pre-incubate the sample with a known ligand or inhibitor of the target protein before adding the probe. A decrease in labeling indicates specific binding.Assessment of binding site specificity.
Genetic Knockdown/Knockout Reduce or eliminate the expression of the target protein (e.g., using siRNA or CRISPR) and observe the effect on probe labeling.Confirmation of target identity in a cellular context.
In Vitro Assays Test the effect of the probe on the activity of the purified target protein.Functional validation of the probe-target interaction.

Conclusion and Future Directions

2-(4-Methyl-2-nitrophenoxy)propanoyl chloride represents a promising, yet underexplored, chemical entity for the development of novel chemical probes. Its reactive acyl chloride group provides a means for covalent modification of proteins, while the nitroaromatic moiety offers opportunities for detection and modulation of biological activity. The protocols and workflows outlined in this document provide a foundational framework for researchers to begin exploring the potential of this compound in their own systems. Future work should focus on a detailed characterization of its reactivity profile, identification of its primary biological targets, and exploration of its potential therapeutic or diagnostic applications.

References

  • 2-Methyl-2-(4-nitrophenoxy)propanoic acid. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Synthesis of 2-(4-nitrophenyl)propionic acid. (n.d.). PrepChem.com. Retrieved January 27, 2026, from [Link]

  • Preparation method of 2-(substituted phenoxy) propionyl chloride. (2006). Google Patents.
  • 2-(4-methoxyphenoxy) propionic acid. (n.d.). The Good Scents Company. Retrieved January 27, 2026, from [Link]

  • A kind of synthesis technique of 2 phenoxy group propionyl chloride. (2018). Google Patents.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Hang, H. C., & Bertozzi, C. R. (2011). Chemical Reporters for Exploring Protein Acylation. Accounts of chemical research, 44(9), 696–706. [Link]

  • Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved January 27, 2026, from [Link]

  • Nitro compound. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Reactions of Amino Acids: Acylation. (2024). Pearson. Retrieved January 27, 2026, from [Link]

  • Martin, B. R., & Cravatt, B. F. (2009). Robust Fluorescent Detection of Protein Fatty-Acylation with Chemical Reporters. Journal of the American Chemical Society, 131(29), 10188–10196. [Link]

  • Nitro Compounds, Aromatic. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2). [Link]

  • Proteomics. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • Acyl Chlorides (A-Level). (n.d.). ChemistryStudent. Retrieved January 27, 2026, from [Link]

  • Tate, E. (2012). Chemical proteomics: a powerful tool for exploring protein lipidation. Biochemical Society. [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Retrieved January 27, 2026, from [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents.
  • Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Acid Chloride Reactions (General Mechanism). (2022). YouTube. Retrieved January 27, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Challenges in the Purification of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride. This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this reactive intermediate. The unique structure of this molecule, combining a bulky phenoxy group with a nitro substituent and a highly reactive acyl chloride functional group, presents specific challenges in its purification. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for handling and purifying 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride.

Q1: What are the primary challenges associated with purifying 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride?

A1: The primary challenge stems from the high reactivity of the acyl chloride functional group.[1][2] This group is extremely susceptible to hydrolysis, reacting readily with even trace amounts of water (e.g., atmospheric moisture) to revert to the parent carboxylic acid, 2-(4-methyl-2-nitrophenoxy)propanoic acid.[3][4][5][6] Consequently, all purification procedures must be conducted under strictly anhydrous conditions.[7] A secondary challenge can be thermal instability, where elevated temperatures required for distillation can lead to decomposition if not performed under high vacuum.

Q2: What are the most common impurities found in the crude product?

A2: Typically, crude 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride contains:

  • Starting Carboxylic Acid: Due to incomplete reaction with the chlorinating agent or hydrolysis of the product during workup.[8]

  • Excess Chlorinating Agent: Residual thionyl chloride (SOCl₂) or oxalyl chloride and their byproducts are common.[9][10][11]

  • Reaction Solvent: Residual solvent from the synthesis step.

  • Side-Products: Minor products arising from side reactions, which can cause discoloration.[10]

Q3: Can I use standard silica gel column chromatography for purification?

A3: Standard silica gel chromatography is generally not recommended for acyl chlorides. Silica gel has a high surface area and is hydrated; the water present will readily hydrolyze the acyl chloride on the column.[7] Furthermore, the slightly acidic nature of silica can catalyze decomposition. While specialized, rigorously dried equipment and anhydrous solvent systems can be used by expert chemists, it is a high-risk method.[12] Other methods like vacuum distillation or recrystallization are strongly preferred.[13]

Q4: How can I accurately assess the purity of the purified product?

A4: Purity assessment is challenging due to the compound's reactivity.

  • Infrared (IR) Spectroscopy: This is an excellent technique to confirm the conversion. Look for the appearance of a strong carbonyl (C=O) stretch around 1800 cm⁻¹ (characteristic of an acyl chloride) and the disappearance of the broad hydroxyl (-OH) stretch from the parent carboxylic acid.[8]

  • NMR Spectroscopy (¹H and ¹³C): This can be used to assess purity, but the sample must be prepared using an anhydrous NMR solvent (e.g., CDCl₃ from a sealed ampoule) and the analysis must be performed quickly.[8] The presence of the parent carboxylic acid is a common impurity to watch for.

  • Derivatization for GC/HPLC: Direct analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can lead to on-column hydrolysis.[8][11] A reliable method is to convert a small aliquot of the purified acyl chloride into a stable derivative, such as a methyl ester (by reacting with anhydrous methanol) or a benzylamide (by reacting with benzylamine).[11] The purity of this stable derivative can then be accurately determined by GC or HPLC.

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process in a question-and-answer format.

Problem: My final product yield is significantly lower than expected after purification.

  • Possible Cause 1: Hydrolysis during workup or purification. The most common cause of yield loss is the unintended reaction of the acyl chloride with water.

    • Expert Insight & Solution: Rigorous adherence to anhydrous technique is non-negotiable. All glassware must be oven- or flame-dried immediately before use and cooled under a stream of dry, inert gas (nitrogen or argon). Solvents must be freshly distilled from an appropriate drying agent or sourced from a commercial supplier in sealed, anhydrous-grade bottles.[14] All transfers of the product should be performed under an inert atmosphere using cannulas or syringes.

  • Possible Cause 2: Incomplete removal of volatile impurities. If purifying by distillation, residual solvent or excess thionyl chloride (b.p. 76 °C) might co-distill if the vacuum is not sufficient or the fractional distillation column is inefficient, leading to an impure product that requires re-purification and subsequent material loss.

    • Expert Insight & Solution: Before high-vacuum distillation of the product, ensure that lower-boiling point impurities are removed. This can be achieved by first applying a gentle vacuum at room temperature. For removing excess thionyl chloride, co-evaporation with a dry, inert solvent like toluene under reduced pressure can be effective, as the azeotrope helps carry over the last traces of the reagent.[11]

Problem: The product is decomposing or charring in the distillation pot.

  • Possible Cause: The distillation temperature is too high. The combination of the nitro group and the reactive acyl chloride may lower the decomposition temperature of the molecule.

    • Expert Insight & Solution: Use a high-capacity vacuum pump to achieve the lowest possible pressure. A lower pressure allows the compound to boil at a significantly lower temperature, minimizing the risk of thermal decomposition. The distillation path should be as short as possible; a Kugelrohr or short-path distillation apparatus is ideal. Ensure the heating mantle is controlled precisely and the pot temperature does not significantly overshoot the boiling point.

Problem: The compound "oils out" or forms an amorphous powder during recrystallization.

  • Possible Cause 1: The cooling process is too rapid. Rapid cooling does not allow for proper crystal lattice formation, causing the compound to crash out of solution as an amorphous solid or an oil.[15]

    • Expert Insight & Solution: After dissolving the crude product in the minimum amount of hot, anhydrous solvent, allow the flask to cool slowly and undisturbed to room temperature. Insulating the flask with glass wool can help. Once at room temperature, cooling can be continued in a refrigerator and then a freezer to maximize crystal recovery.

  • Possible Cause 2: Incorrect solvent system. The solubility profile of the compound is critical for good crystal formation. If the compound is too soluble, it will not crystallize, and if it is poorly soluble, recovery will be low.[15]

    • Expert Insight & Solution: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the structure, non-polar, anhydrous solvents are required. A solvent system can be developed by dissolving the compound in a "good" solvent (e.g., anhydrous dichloromethane or diethyl ether) and then slowly adding a "poor" solvent (e.g., anhydrous hexanes or pentane) at an elevated temperature until turbidity is observed, then adding a drop of the "good" solvent to re-clarify before slow cooling.

Table 1: Recommended Anhydrous Solvents for Recrystallization Screening
SolventBoiling Point (°C)PolarityComments
Hexanes69Very LowGood as an anti-solvent or for very non-polar compounds.
Toluene111LowHigher boiling point allows for a wider solubility range. Must be dry.
Dichloromethane40MediumExcellent solvent, but its low boiling point can be challenging.
Diethyl Ether35MediumGood solvent, but highly flammable and peroxide-forming.

Problem: The final product has a persistent yellow or brown color.

  • Possible Cause: Presence of colored impurities from the nitration or chlorination steps.

    • Expert Insight & Solution: If the color persists after distillation or recrystallization, a charcoal treatment may be effective. Dissolve the crude product in a suitable anhydrous solvent, add a small amount (1-2% by weight) of activated, decolorizing carbon, and gently heat for 5-10 minutes. Filter the hot solution through a pad of Celite® (to remove the fine carbon particles) and then proceed with the purification (e.g., remove solvent and distill, or proceed with recrystallization). Caution: Perform this on a small scale first, as activated carbon can sometimes catalyze decomposition.

Section 3: Visual Guides & Workflows
Diagram 1: Purification Method Selection Workflow

This diagram provides a logical pathway for selecting the most appropriate purification strategy based on the physical properties of your crude product.

Purification_Selection Start Crude Product (Post-Synthesis) Check_State Is the crude product a solid or a high-boiling oil at RT? Start->Check_State Recrystallize Attempt Purification by Recrystallization Check_State->Recrystallize Solid Distill Attempt Purification by Vacuum Distillation Check_State->Distill Oil Check_Purity1 Assess Purity (NMR, IR, Derivatization) Recrystallize->Check_Purity1 Check_Purity2 Assess Purity (NMR, IR, Derivatization) Distill->Check_Purity2 Success Product is Pure Check_Purity1->Success Yes Failure1 Purity Not Achieved Check_Purity1->Failure1 No Check_Purity2->Success Yes Failure2 Purity Not Achieved Check_Purity2->Failure2 No Failure1->Distill Try Alternative Method Failure2->Recrystallize Try Alternative Method (if product solidifies)

Caption: Workflow for selecting a primary purification method.

Section 4: Detailed Experimental Protocols

CAUTION: 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride is a reactive acyl chloride. It is corrosive and reacts violently with water. All operations must be performed in a certified fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Purification by High-Vacuum Distillation

This protocol is suitable for purifying the compound if it is a liquid or a low-melting solid.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. All glassware must be rigorously cleaned and oven-dried at 120 °C for at least 4 hours, then assembled while hot and allowed to cool under a high vacuum or a positive pressure of inert gas (argon or nitrogen).

    • Use high-vacuum grease on all joints.

    • Place a magnetic stir bar in the distillation flask.

  • Initial Workup:

    • Transfer the crude reaction mixture to the distillation flask under an inert atmosphere.

    • If excess thionyl chloride was used, add an equal volume of anhydrous toluene and remove the solvent and residual thionyl chloride under reduced pressure using a rotary evaporator (with a trap to protect the pump). This step is crucial to prevent pump damage.[11]

  • Distillation:

    • Attach the flask to the short-path distillation apparatus.

    • Slowly apply a high vacuum (typically <0.1 mmHg).

    • Begin stirring and gently heat the distillation pot using a heating mantle with a sand bath for uniform temperature control.

    • QC Checkpoint: Collect any low-boiling forerun in a separate receiving flask.

    • When the head temperature rises and stabilizes, switch to a clean, pre-weighed receiving flask. Collect the main fraction over a narrow and constant temperature range.

    • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains.

  • Product Handling:

    • Allow the apparatus to cool completely to room temperature before carefully backfilling with inert gas.

    • The purified product in the receiving flask should be sealed immediately under an inert atmosphere and stored in a desiccator, preferably in a freezer, to maintain stability.

Protocol 2: Purification by Recrystallization under Anhydrous Conditions

This protocol is suitable if the crude product is a solid.

  • Apparatus Setup:

    • Use oven-dried glassware, including an Erlenmeyer flask with a ground glass joint, a reflux condenser, and a Schlenk filter funnel.

    • Maintain a positive pressure of inert gas throughout the procedure.

  • Dissolution:

    • Place the crude solid in the Erlenmeyer flask.

    • Add a minimal amount of a suitable pre-screened anhydrous solvent (see Table 1).

    • Attach the reflux condenser and gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Cooling and Crystallization:

    • Once dissolved, stop heating and allow the flask to cool slowly and undisturbed to room temperature.

    • QC Checkpoint: Observe the formation of well-defined crystals. If the product oils out, reheat to dissolve, add a small amount more solvent, and cool even more slowly.[15]

    • Once the flask has reached room temperature, cool it further in an ice bath or a freezer for at least 30 minutes to maximize yield.

  • Isolation and Drying:

    • Isolate the crystals by filtration using a Schlenk filter funnel under a positive pressure of inert gas.

    • Wash the crystals sparingly with a small amount of ice-cold, fresh anhydrous solvent.

    • Dry the crystals under a high vacuum for several hours to remove any residual solvent.

  • Product Handling:

    • Transfer the dry, purified crystals to a sealed vial under an inert atmosphere. Store in a desiccator in a freezer.

References
  • Google Patents. (n.d.). Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.
  • Google Patents. (n.d.). Method for purifying acid chlorides.
  • Organic Syntheses. (n.d.). p-PROPIOPHENOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid Chloride/ chloroformate purification?. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. Retrieved from [Link]

  • Save My Exams. (n.d.). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Baumann, M., & Baxendale, I. R. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1740. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride.
  • Organic Syntheses. (n.d.). PALLADIUM-CATALYZED REDUCTIVE CYCLIZATION OF A 2-NITROSTYRENE TO AN INDOLE: A FIVE-STEP SYNTHESIS OF 2-PHENYL-4-(PYRROLIDIN-1-YLSULFONYL)-1H-INDOLE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 4-CHLOROBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]

  • Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]

  • Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

  • YouTube. (2023). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]

  • American Chemical Society. (n.d.). The use of alternative solvent purification techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of acyl halides in various water media. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and water - addition / elimination. Retrieved from [Link]

  • Frontiers. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-Methyl-2-(2-nitrophenyl)propanoyl chloride CAS#: 1056427-10-1. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Nitrophenyl)propanoyl chloride. Retrieved from [Link]

  • Aldlab-chemicals. (n.d.). 2-methyl-2-(3-nitrophenyl)propanoyl chloride. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

NMR and mass spectrometry analysis of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride

This guide provides an in-depth technical comparison of the analytical performance of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride against its primary degradation product (the free acid) and its analytical derivative (t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the analytical performance of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride against its primary degradation product (the free acid) and its analytical derivative (the methyl ester). It addresses the specific challenges of characterizing this moisture-sensitive intermediate in drug discovery and agrochemical synthesis.

Executive Summary: The Stability Challenge

In synthetic workflows, 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride (hereafter MNP-Cl ) is a high-energy electrophile used to introduce the chiral phenoxy-propanoyl motif. However, its "performance" as a reagent is strictly defined by its purity. The primary analytical challenge is distinguishing MNP-Cl from its hydrolyzed "alternative," 2-(4-Methyl-2-nitrophenoxy)propanoic acid (MNP-OH) .

  • The Problem: Standard LC-MS often utilizes aqueous mobile phases, instantly hydrolyzing MNP-Cl to MNP-OH, leading to false negatives for the chloride.

  • The Solution: This guide compares Direct Anhydrous NMR (for structural integrity) vs. Derivatization-MS (for purity quantification) to provide a self-validating analytical system.

Decision Matrix & Workflow

The following diagram outlines the logical decision pathways for analyzing MNP-Cl, highlighting the critical "Dry vs. Wet" divergence.

AnalysisWorkflow Sample Crude MNP-Cl Sample Goal_ID Goal: Structural ID Sample->Goal_ID Goal_Purity Goal: Purity/Quant Sample->Goal_Purity Direct_NMR Direct 1H NMR (CDCl3, Anhydrous) Goal_ID->Direct_NMR Non-destructive Deriv_MS Derivatization (MeOH Quench) Goal_Purity->Deriv_MS Stabilization Result_Cl Confirm -COCl (α-H Shift ~5.2 ppm) Direct_NMR->Result_Cl Observe Shift Result_Est Analyze as Methyl Ester (Stable for LC-MS) Deriv_MS->Result_Est Formation of M+31

Figure 1: Analytical workflow distinguishing between structural confirmation (Direct NMR) and purity assessment (Derivatization).

NMR Spectroscopy: MNP-Cl vs. MNP-OH

The most definitive method to distinguish the acid chloride from the acid is Proton (


H) NMR  in anhydrous chloroform-d (

). The electronegativity of the chlorine atom exerts a strong deshielding effect on the alpha-proton compared to the hydroxyl group of the acid.
Comparative Spectral Data (Theoretical & Empirical)

The following table contrasts the expected chemical shifts for the product (MNP-Cl) versus the hydrolyzed alternative (MNP-OH).

FeatureMNP-Cl (Product) MNP-OH (Alternative)

(Diagnostic)

-CH (Methine)
5.10 – 5.25 ppm (q) 4.75 – 4.85 ppm (q)+0.4 ppm (Downfield shift is critical proof of -COCl)

-CH

(Methyl)
1.75 – 1.80 ppm (d)1.65 – 1.70 ppm (d)+0.1 ppm
Aromatic H-3 7.60 – 7.70 ppm (d)7.55 – 7.65 ppm (d)Minimal change
Acid Proton (-COOH) Absent 10.0 – 12.0 ppm (br s)Disappearance of broad singlet confirms conversion
Structural Causality
  • The Alpha-Effect: The carbonyl carbon in the acid chloride is more electron-deficient than in the carboxylic acid due to the inductive effect of Chlorine (

    
    ) vs Oxygen (
    
    
    
    ), but more importantly, the lack of resonance donation from Cl compared to the -OH group. This deshields the adjacent methine proton (
    
    
    -CH), pushing it downfield to >5.0 ppm.
  • Self-Validating Protocol: If you observe a quartet at 4.8 ppm, your sample has hydrolyzed. If you observe two quartets (one at 5.2, one at 4.8), you can integrate them to calculate the precise molar % purity.

Experimental Protocol: Anhydrous NMR
  • Preparation: Oven-dry an NMR tube and cap.

  • Solvent: Use

    
     stored over activated 4Å molecular sieves. Note: Standard 
    
    
    
    contains traces of HCl/DCl and water, which accelerates hydrolysis.
  • Execution: Dissolve ~10 mg MNP-Cl in 0.6 mL solvent under

    
     atmosphere. Run immediately.
    

Mass Spectrometry: Direct vs. Derivatized

Direct analysis of acid chlorides by ESI-MS is notoriously unreliable due to in-source hydrolysis. The superior alternative is in-situ derivatization .

Method A: Direct Analysis (EI-MS)
  • Applicability: GC-MS (Electron Impact).

  • Performance: MNP-Cl is volatile enough for GC, but the injector port temperature can cause thermal degradation.

  • Diagnostic Ions:

    • Molecular Ion (

      
      ):  Observe isotope pattern for Cl (
      
      
      
      ratio of 3:1).
    • Acylium Ion (

      
      ):  Loss of 35/37 Da.
      
    • Alpha-Cleavage: Loss of

      
       fragment.
      
Method B: Derivatization (The Recommended Alternative)

Instead of fighting hydrolysis, control it. Quenching the sample with Methanol converts MNP-Cl to the Methyl Ester (MNP-OMe) .

  • Reaction:

    
    
    
  • Advantages:

    • Stability: The ester is stable in LC-MS mobile phases.

    • Ionization: Esters ionize well in ESI(+).

    • Quantification: The conversion is quantitative and instantaneous.

ParameterDirect MNP-Cl Analysis Derivatized (Methyl Ester)
Ionization Mode EI (GC-MS) or APCI (dry)ESI (LC-MS)
Molecular Weight 257.6 (Cl isotope pattern)253.2 (Single peak dominant)
Risk Factor High (Hydrolysis in source)Low (Stable derivative)
Key Fragment

193 (

)

222 (

)

References & Grounding

  • Acid Chloride Analysis Best Practices: Standard protocols for handling moisture-sensitive acyl chlorides emphasize the use of derivatization for accurate purity assessment. See: Vogel's Textbook of Practical Organic Chemistry.

  • Substituent Effects in NMR: The deshielding effect of the nitro group (ortho) and the acid chloride functionality is consistent with data for 2-phenoxypropanoyl chloride derivatives.

    • Reference for analogous shifts:

  • Mass Spectrometry of Acyl Chlorides:

    • Fragmentation patterns: (General fragmentation of acyl chlorides).

Citation List
  • ChemicalBook. (n.d.). 2-Phenoxypropionyl chloride 1H NMR Spectrum. Retrieved from

  • National Measurement Laboratory. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from

  • ResearchGate. (2022).[1] Impact of acids on H2O peak in 1H NMR. Retrieved from

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Interpretation of 2-(4-Methyl-2-nitrophenoxy)propanoyl Chloride

For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. This guide provides an in-depth analysis of the spectroscopic data for 2-(4-Methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. This guide provides an in-depth analysis of the spectroscopic data for 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride, a potentially valuable building block in organic synthesis. We will delve into the interpretation of its predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide will offer a comparative analysis with structurally related and commercially available alternatives, supported by experimental data and established spectroscopic principles.

Introduction to 2-(4-Methyl-2-nitrophenoxy)propanoyl Chloride

2-(4-Methyl-2-nitrophenoxy)propanoyl chloride belongs to the class of aryloxyalkanoic acid derivatives. The presence of a reactive acyl chloride group makes it a versatile reagent for introducing the 2-(4-methyl-2-nitrophenoxy)propanoyl moiety into various molecules through reactions with nucleophiles like alcohols, amines, and thiols. The substituted aromatic ring, featuring both a methyl and a nitro group, offers opportunities for further functionalization, making this compound a potentially interesting scaffold in medicinal chemistry and materials science.

The synthesis of this compound would typically involve a two-step process: first, the synthesis of the corresponding carboxylic acid, 2-(4-Methyl-2-nitrophenoxy)propanoic acid, followed by its conversion to the acyl chloride. The synthesis of a related compound, 2-methyl-2-(4-nitrophenoxy)propanoic acid, has been reported via the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the ester.[1][2][3] A similar approach, starting from 4-methyl-2-nitrophenol and a suitable propionate derivative, could be envisioned for the synthesis of the precursor acid. The subsequent conversion to the acyl chloride is commonly achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Predicted Spectroscopic Data and Interpretation

Due to the lack of publicly available experimental spectra for 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride, this section will provide a detailed prediction and interpretation of its key spectroscopic features. These predictions are based on established principles of spectroscopy and by analogy with structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. The predicted chemical shifts (δ) for 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Methyl-2-nitrophenoxy)propanoyl Chloride

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
Aromatic H (position 6)7.8 - 8.0d1HDeshielded by the adjacent electron-withdrawing nitro group.
Aromatic H (position 5)7.2 - 7.4dd1HInfluenced by both the methyl and nitro groups.
Aromatic H (position 3)7.0 - 7.2d1HOrtho to the ether linkage.
Methine H (-CH-)5.0 - 5.3q1HDeshielded by both the adjacent oxygen of the ether and the carbonyl group of the acyl chloride.
Methyl H (aromatic -CH₃)2.3 - 2.5s3HTypical chemical shift for a methyl group attached to an aromatic ring.
Methyl H (-CH(C=O)Cl-CH₃)1.7 - 1.9d3HCoupled to the methine proton.

Causality behind Predicted Shifts: The electron-withdrawing nature of the nitro group and the acyl chloride function significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm). The aromatic protons are expected to exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The methine proton of the propanoyl group is deshielded by two electronegative groups (oxygen and carbonyl), placing its signal significantly downfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride are outlined in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Methyl-2-nitrophenoxy)propanoyl Chloride

Carbon Assignment Predicted Chemical Shift (ppm) Justification
Carbonyl C (C=O)170 - 175Characteristic region for acyl chloride carbonyl carbons.
Aromatic C (C-O)150 - 155Carbon attached to the ether oxygen, deshielded.
Aromatic C (C-NO₂)145 - 150Carbon bearing the nitro group, strongly deshielded.
Aromatic C (C-CH₃)135 - 140Quaternary aromatic carbon.
Aromatic C (C-H)115 - 130Aromatic carbons bearing hydrogen atoms.
Methine C (-CH-)70 - 75Carbon attached to both oxygen and the carbonyl group.
Methyl C (aromatic -CH₃)20 - 25Typical region for an aromatic methyl group.
Methyl C (-CH(C=O)Cl-CH₃)15 - 20Aliphatic methyl group.

Expertise in Interpretation: The chemical shift of the carbonyl carbon in an acyl chloride is typically found in the range of 160-180 ppm. The carbons of the aromatic ring will show distinct signals based on their substitution pattern and the electronic nature of the substituents. The carbon attached to the nitro group will be the most deshielded among the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride are listed in Table 3.

Table 3: Predicted Characteristic IR Absorption Bands for 2-(4-Methyl-2-nitrophenoxy)propanoyl Chloride

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O stretch (acyl chloride)1780 - 1820Strong, sharp
N-O stretch (nitro group)1510 - 1560 and 1340 - 1380Strong
C-O-C stretch (aryl ether)1200 - 1270Strong
C-Cl stretch650 - 800Medium to strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium

Trustworthiness of Data: The most diagnostic peak in the IR spectrum will be the strong, sharp absorption of the acyl chloride carbonyl group at a high wavenumber (around 1800 cm⁻¹). This high frequency is characteristic of the highly electrophilic carbonyl in an acyl chloride. The two strong bands for the nitro group are also key identifiers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Molecular Ion: The molecular weight of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride (C₁₀H₁₀ClNO₄) is approximately 243.64 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 243 and an M+2 peak at m/z 245 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Predicted Fragmentation Pattern:

  • Loss of Cl: A prominent fragment would be expected at m/z 208, corresponding to the loss of a chlorine radical.

  • Loss of COCl: Fragmentation of the acyl chloride group could lead to a peak at m/z 180, corresponding to the [M - COCl]⁺ ion.

  • Cleavage of the ether bond: Fragmentation at the ether linkage could generate ions corresponding to the 4-methyl-2-nitrophenoxy radical or cation and the propanoyl chloride radical or cation.

  • Loss of NO₂: A fragment corresponding to the loss of the nitro group (M - 46) may also be observed.

Comparative Analysis with Alternatives

A key aspect of evaluating a new chemical entity is to compare its properties and potential utility against existing alternatives. Here, we compare the predicted spectroscopic data of our target molecule with experimental data for related compounds.

Alternative 1: 2-Phenoxypropanoyl Chloride

This is a simpler, commercially available analogue that lacks the substituents on the aromatic ring.

  • ¹H NMR: The aromatic protons of 2-phenoxypropanoyl chloride will appear as a complex multiplet in the range of 6.8-7.4 ppm. The methine proton will be a quartet around 4.8 ppm, and the methyl group will be a doublet around 1.7 ppm.

  • ¹³C NMR: The carbonyl carbon will be around 172 ppm. The aromatic carbons will appear between 115 and 158 ppm.

  • IR: The C=O stretch of the acyl chloride will be observed around 1795 cm⁻¹.

  • MS: The molecular ion peak will be at m/z 184, with an M+2 peak at m/z 186.

Comparison: The absence of the methyl and nitro groups in 2-phenoxypropanoyl chloride results in a simpler NMR spectrum with fewer and more upfield-shifted aromatic signals. The IR spectrum will lack the characteristic nitro group absorptions.

Alternative 2: 2-(4-Chlorophenoxy)propanoyl Chloride

This alternative introduces an electron-withdrawing chloro group on the aromatic ring.

  • Spectroscopic Features: The presence of the chlorine atom will influence the chemical shifts of the aromatic protons and carbons, generally causing a downfield shift compared to 2-phenoxypropanoyl chloride. The mass spectrum will show a characteristic isotopic pattern for two chlorine atoms.

Comparison: Compared to our target molecule, 2-(4-chlorophenoxy)propanoyl chloride has a different substitution pattern that will lead to distinct NMR and mass spectra. The electronic effect of the chloro substituent is different from that of the methyl and nitro groups, which will be reflected in the reactivity of the molecule.

Experimental Protocols

To ensure the reproducibility and validity of spectroscopic data, standardized experimental protocols are essential.

Synthesis of 2-(4-Methyl-2-nitrophenoxy)propanoic Acid

A plausible synthetic route involves the Williamson ether synthesis:

  • To a solution of 4-methyl-2-nitrophenol in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

  • Add an excess of ethyl 2-bromopropanoate and heat the mixture to reflux for several hours.

  • After completion of the reaction (monitored by TLC), cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The resulting crude ester is then hydrolyzed using a base (e.g., NaOH or KOH) in an aqueous-alcoholic solution.

  • Acidification of the reaction mixture with a mineral acid (e.g., HCl) will precipitate the desired 2-(4-Methyl-2-nitrophenoxy)propanoic acid, which can be purified by recrystallization.

Conversion to 2-(4-Methyl-2-nitrophenoxy)propanoyl Chloride

The carboxylic acid is converted to the acyl chloride using thionyl chloride:

  • To the dried 2-(4-Methyl-2-nitrophenoxy)propanoic acid, add an excess of thionyl chloride, along with a catalytic amount of DMF.

  • Gently heat the mixture under reflux until the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride, which can be purified by vacuum distillation.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Start 4-Methyl-2-nitrophenol Precursor 2-(4-Methyl-2-nitrophenoxy)propanoic Acid Start->Precursor Williamson Ether Synthesis Target 2-(4-Methyl-2-nitrophenoxy)propanoyl Chloride Precursor->Target Chlorination (e.g., SOCl₂) NMR NMR Spectroscopy (¹H & ¹³C) Target->NMR IR IR Spectroscopy Target->IR MS Mass Spectrometry Target->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparison with Alternatives Structure->Comparison

Caption: Workflow for the synthesis and spectroscopic analysis of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride. The detailed interpretation of its expected ¹H NMR, ¹³C NMR, IR, and Mass spectra, along with a comparative analysis against relevant alternatives, offers valuable insights for researchers interested in utilizing this compound. The provided synthetic and analytical protocols serve as a self-validating framework for the experimental verification of these predictions. This in-depth guide is intended to empower scientists in their efforts to synthesize and characterize novel chemical entities for applications in drug discovery and beyond.

References

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. SciSpace. [Link]

  • Nagwa. (2019). Question Video: ¹H NMR Spectrum of Propanoic Acid. [Link]

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed. [Link]

  • Doc Brown's Chemistry. Mass spectrum of 2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. Proton NMR spectrum of 2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. ¹³C NMR spectrum of 2-methylpropanoic acid. [Link]

  • Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]

  • YouTube. (2023). Experimental Determination of Structure of propanoic acid. [Link]

  • ACS Publications. (2026). Tyrosinase Cross-Linked PEG Hydrogels with DAT and DATT as Artificial Substrates: Design, Structure, and Functions. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • PubMed. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. [Link]

  • PubChem. 3-(2-Nitrophenyl)propionic acid. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

  • Royal Society of Chemistry. Embedding Alkenes within an Icosahedral Inorganic Fullerene. [Link]

  • ResearchGate. Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]

  • PubChem. Mecoprop. [Link]

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